molecular formula C7H5IN4 B13438178 2-(4-iodo-1H-pyrazol-1-yl)pyrazine

2-(4-iodo-1H-pyrazol-1-yl)pyrazine

Cat. No.: B13438178
M. Wt: 272.05 g/mol
InChI Key: KYKRQOXGMMLYRZ-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and pyrazole rings. The presence of an iodine atom on the pyrazole ring makes this compound particularly interesting for various chemical applications. Heterocyclic compounds like this one are known for their diverse biological activities and are often used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 4-iodopyrazole with pyrazine under specific conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of continuous flow reactors and other advanced technologies could potentially scale up the production while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)pyrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the binding affinity and specificity of the compound . The pathways involved can vary but often include inhibition or activation of specific signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both pyrazine and pyrazole rings, along with the iodine atom, makes 2-(4-iodo-1H-pyrazol-1-yl)pyrazine unique. This combination provides a distinct set of chemical properties, such as enhanced reactivity and binding affinity, which are not found in its analogs .

Properties

Molecular Formula

C7H5IN4

Molecular Weight

272.05 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)pyrazine

InChI

InChI=1S/C7H5IN4/c8-6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H

InChI Key

KYKRQOXGMMLYRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)N2C=C(C=N2)I

Origin of Product

United States

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